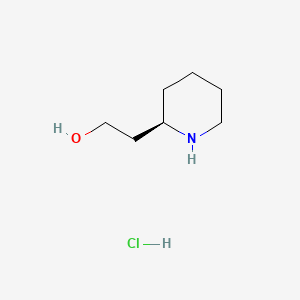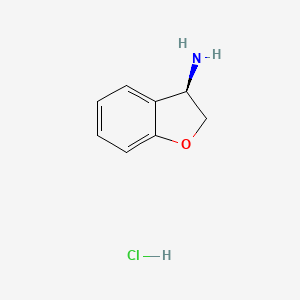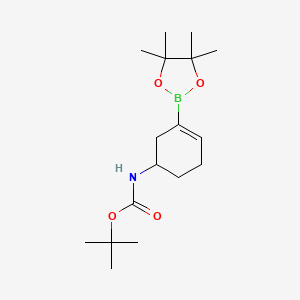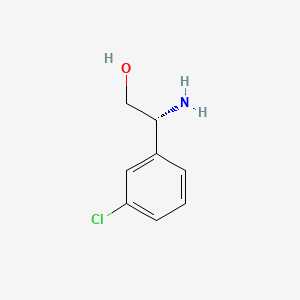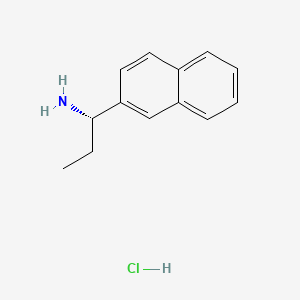
(S)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
-(S)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride, also known as S-Naproxen, is a pharmaceutical compound used in the treatment of pain, inflammation, and fever. It is a derivative of naproxen, a non-steroidal anti-inflammatory drug (NSAID) that has been used for decades to treat a variety of conditions. S-Naproxen is a prodrug of naproxen, meaning that it is metabolized in the body to its active form, naproxen. In addition to its anti-inflammatory properties, S-Naproxen has been found to have a variety of other applications, including as an anticonvulsant, antiemetic, and antineoplastic.
Applications De Recherche Scientifique
Heterocyclic Naphthalimides Applications
Naphthalimide compounds, possessing a naphthalene framework, have shown significant promise in medicinal applications due to their interaction with biological molecules. Their applications span anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory treatments. Naphthalimide derivatives have been explored for their potential as artificial ion receptors, fluorescent probes, diagnostic agents, and cell imaging agents, showcasing a wide range of medicinal and biological applications (Huo-Hui Gong et al., 2016).
Environmental Impact and Biodegradation
Naphthalene and its derivatives' environmental impact has been a subject of research, with studies investigating their sources, emissions, and potential for biodegradation. Research has highlighted the ubiquity of naphthalene in the environment and its classification as a possible human carcinogen. The critical review of its sources and exposures emphasizes the need for further investigation into naphthalene's environmental impact and effective mitigation strategies (C. Jia & S. Batterman, 2010).
Advances in Naphthalene Degradation
The degradation of naphthalene, especially by microbial means, has been an area of active research. Studies on strains like Pseudomonas putida ND6 have delved into the genetic and biochemical pathways enabling naphthalene degradation, shedding light on potential environmental remediation strategies (F. Song et al., 2018).
Genotoxicity and Biological Effects
The genotoxic potential of naphthalene derivatives has also been extensively reviewed, with findings suggesting varied effects across different test systems. While some studies report naphthalene's potential cytotoxicity and clastogenicity in vitro, in vivo studies tend to show a lack of genotoxic effects, indicating the complexity of its biological interactions and the potential for species-specific responses (P. Fowler et al., 2018).
Corrosion Inhibition
Naphthalene derivatives have been explored as corrosion inhibitors, with studies highlighting their effectiveness in protecting metals in various environments. The presence of nitrogen atoms and aromatic rings in these compounds allows for strong chelating complexes with metal atoms, demonstrating their utility in anticorrosive applications (C. Verma et al., 2021).
Propriétés
IUPAC Name |
(1S)-1-naphthalen-2-ylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N.ClH/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12;/h3-9,13H,2,14H2,1H3;1H/t13-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQRODCNABQFFX-ZOWNYOTGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC2=CC=CC=C2C=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC2=CC=CC=C2C=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride | |
CAS RN |
1810074-89-5 |
Source


|
| Record name | 2-Naphthalenemethanamine, α-ethyl-, hydrochloride (1:1), (αS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1810074-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

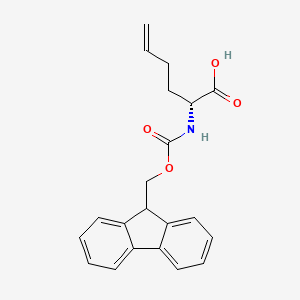
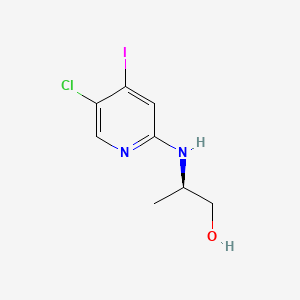
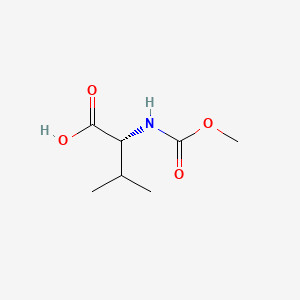
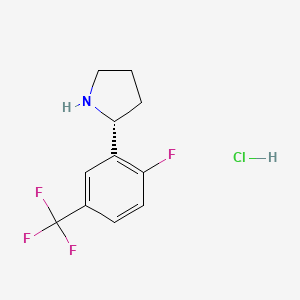
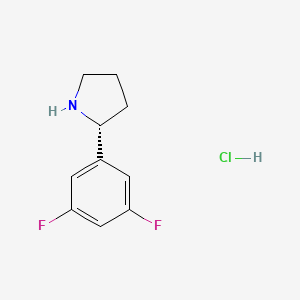
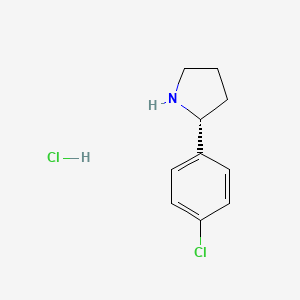
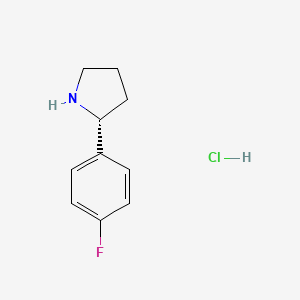
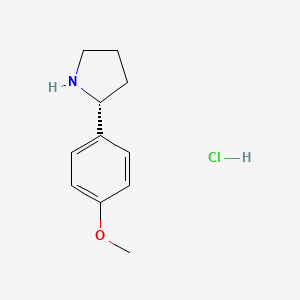
![(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile](/img/structure/B591887.png)
